9-(Hydroxymethyl)acridine-10(1h)-carboxamide

Catalog No.
S1486833
CAS No.
68011-71-2
M.F
C15H14N2O2
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(Hydroxymethyl)acridine-10(1h)-carboxamide

CAS Number

68011-71-2

Product Name

9-(Hydroxymethyl)acridine-10(1h)-carboxamide

IUPAC Name

9-(hydroxymethyl)-1H-acridine-10-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-5,7-8,18H,6,9H2,(H2,16,19)

InChI Key

LAUDUHYRZXCAJM-UHFFFAOYSA-N

SMILES

C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO

Synonyms

9-HMCA, 9-hydroxymethyl-10-carbamoyl acridan, 9-hydroxymethyl-10-carbamoylacridan, 9-OH-CA

Canonical SMILES

C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO

Synthesis and Characterization:

9-(Hydroxymethyl)acridine-10(1H)-carboxamide (HMACA) is a synthetic molecule with potential applications in various scientific research fields. Its synthesis has been reported in several studies, with slight variations in the methodology. These studies typically involve the reaction of an acridine derivative with a suitable carboxylic acid precursor, followed by purification and characterization of the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Potential Applications:

While the specific research applications of HMACA are still under exploration, its properties have generated interest in several areas:

  • Antimicrobial activity: Some studies have investigated the potential of HMACA and its derivatives as antimicrobial agents. These studies have shown moderate activity against certain bacterial and fungal strains, suggesting further research into its development as an antimicrobial agent.
  • DNA interaction: HMACA has been shown to interact with DNA, potentially through intercalation or groove binding. This interaction could be relevant in various research areas, such as studies on DNA damage, repair mechanisms, and the development of new DNA-targeting drugs.
  • Photophysical properties: HMACA exhibits fluorescence properties, making it a potential candidate for various applications that utilize fluorescent probes. For example, it could be used in the development of sensors for detecting specific biomolecules or in studies of cellular processes.

Current Status and Future Directions:

Research on HMACA is still in its early stages, and further studies are needed to fully understand its potential applications. Future research directions could involve:

  • In-depth investigation of its biological activities: This could include exploring its potential as an antimicrobial agent, investigating its interaction with other biomolecules, and assessing its cytotoxicity.
  • Development of derivatives and analogs: Modifying the structure of HMACA could lead to compounds with improved properties and enhanced activity for specific applications.
  • Exploration of its potential in various research fields: As research progresses, new applications for HMACA might emerge in different scientific disciplines.

9-(Hydroxymethyl)acridine-10(1H)-carboxamide is a compound belonging to the acridine family, characterized by its unique structure comprising an acridine core with a hydroxymethyl group at the 9-position and a carboxamide group at the 10-position. Its molecular formula is C15H14N2O2C_{15}H_{14}N_{2}O_{2} with a molecular weight of approximately 254.284 g/mol . The compound exhibits various chemical properties due to the presence of both hydroxymethyl and carboxamide functional groups, making it a subject of interest in medicinal chemistry.

Typical for acridine derivatives, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or ketones.
  • Reduction: The carboxamide can be reduced to amines or alcohols under appropriate conditions.
  • Substitution Reactions: The nitrogen atom in the carboxamide group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

9-(Hydroxymethyl)acridine-10(1H)-carboxamide has been evaluated for its biological activities, particularly its potential as an antitumor agent. Studies indicate that acridine derivatives exhibit significant cytotoxic effects against various cancer cell lines, likely due to their ability to intercalate DNA and inhibit topoisomerase activity. This mechanism disrupts DNA replication and transcription, leading to apoptosis in cancer cells .

Several synthetic routes have been developed for the preparation of 9-(hydroxymethyl)acridine-10(1H)-carboxamide. Common methods include:

  • Starting from Acridone: The synthesis often begins with acridone, which undergoes various transformations such as alkylation and acylation to introduce the hydroxymethyl and carboxamide groups.
  • Use of Ionic Liquids: Recent approaches have utilized ionic liquids as solvents to enhance yields and reduce reaction times during synthesis .
  • Multi-step Synthesis: A typical synthetic pathway may involve multiple steps including cyclization, functional group modifications, and purification processes to yield the final product .

The primary applications of 9-(hydroxymethyl)acridine-10(1H)-carboxamide include:

  • Anticancer Research: Due to its biological activity, this compound is explored in drug development for cancer therapies.
  • DNA Intercalators: Its ability to intercalate into DNA makes it valuable for studies related to genetic material interactions and potential therapeutic uses in gene therapy .

Interaction studies have shown that 9-(hydroxymethyl)acridine-10(1H)-carboxamide can bind effectively to DNA, influencing its structural integrity and function. Binding assays reveal that it exhibits a strong affinity for DNA, which is crucial for its role as a potential chemotherapeutic agent. The binding constants indicate that variations in substituents on the acridine core can significantly affect binding efficiency and selectivity towards different DNA sequences .

Several compounds share structural similarities with 9-(hydroxymethyl)acridine-10(1H)-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
9-AminoacridineContains an amino group at position 9Stronger interaction with DNA
Acridin-9(10H)-oneLacks hydroxymethyl and carboxamide groupsDifferent biological activity
10-HydroxyacridineHydroxyl group at position 10 instead of carboxamideDifferent solubility properties
Acridine-4-carboxylic acidCarboxylic acid instead of carboxamideDifferent reactivity profile

These compounds illustrate the diversity within the acridine family while highlighting the unique functional groups present in 9-(hydroxymethyl)acridine-10(1H)-carboxamide that contribute to its distinct biological properties and applications.

XLogP3

0.6

Wikipedia

9-(Hydroxymethyl)acridine-10(1H)-carboximidic acid

Dates

Modify: 2024-04-15

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